15-Methoxymkapwanin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methoxylated compounds, including those related to 15-Methoxymkapwanin, often involves methods such as Cadogan diaryl coupling reactions and Ullmann coupling, followed by specific functional group transformations. These processes are crucial for constructing the complex molecular architecture of methoxylated compounds, providing a foundation for further study of 15-Methoxymkapwanin and similar molecules (Bergman et al., 1995).

Molecular Structure Analysis

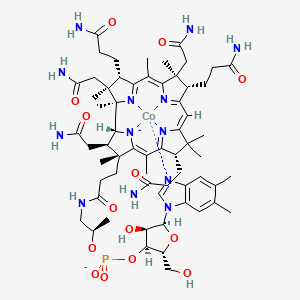

Molecular structure analysis, through techniques such as X-ray crystallography and NMR spectroscopy, is fundamental for understanding the conformation and electronic structure of 15-Methoxymkapwanin. Studies on related compounds provide insights into the arrangement of methoxy groups and the overall geometry of the molecule, which are essential for predicting its reactivity and interactions (Saeed et al., 2011).

Applications De Recherche Scientifique

Neuroprotective Effects : 15-MPA, isolated from Biota orientalis, has been shown to prevent glutamate-induced excitotoxicity in primary cultured rat cortical cells. This protective effect was more selective against neurotoxicity induced by N-methyl-D-aspartate (NMDA) than that by kainic acid. 15-MPA effectively reduced the increase of intracellular calcium and suppressed oxidative stress in these cells, suggesting its potential as a neuroprotective agent (Koo et al., 2006).

Anti-inflammatory Properties : In another study, 15-MPA exhibited significant anti-inflammatory effects in microglial BV2 cells. It reduced the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha, interleukin-6, and cyclooxygenase-2, indicating its potential utility in treating inflammation-related conditions (Choi et al., 2008).

Inhibition of Adipocyte Differentiation : Research has also shown that 15-MPA can suppress adipocyte differentiation by inhibiting the transcriptional activity of PPARγ, a key factor in adipogenesis. This suggests its potential application in obesity-related research (Lee et al., 2010).

Gene Expression Analysis in CNS Injuries : A genome-wide gene expression analysis indicated that 15-MPA might be a suitable therapeutic candidate for central nervous system (CNS) injuries. This study focused on microglia, the resident immune cells of the brain (Choi et al., 2009).

Potential in Pulmonary Vascular Remodeling : A study on 15-hydroxyeicosatetraenoic acid, a related compound, indicated its role in pulmonary vascular remodeling and angiogenesis associated with hypoxic pulmonary hypertension, suggesting potential research avenues for 15-MPA in similar contexts (Ma et al., 2011).

Propriétés

IUPAC Name |

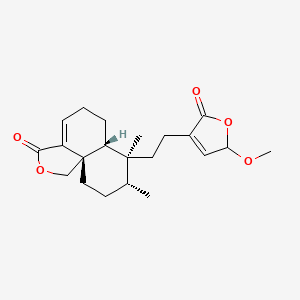

(6aR,7S,8R,10aS)-7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-13-7-10-21-12-25-19(23)15(21)5-4-6-16(21)20(13,2)9-8-14-11-17(24-3)26-18(14)22/h5,11,13,16-17H,4,6-10,12H2,1-3H3/t13-,16-,17?,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRSOQZLIYAURI-QHZMMHQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23COC(=O)C2=CCCC3C1(C)CCC4=CC(OC4=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)CCC4=CC(OC4=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Methoxymkapwanin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.